2-((4-Phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((4-Phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the phenyl and p-tolylamino groups. The final step involves the addition of the trifluoromethylphenylacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present in the structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit antifungal, antibacterial, or anticancer activities, making it a promising candidate for pharmaceutical development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-((4-Phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol
- 3-(Trifluoromethyl)phenylacetamide derivatives
Uniqueness
What sets 2-((4-Phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide apart is its unique combination of functional groups. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the triazole ring provides a versatile scaffold for further modifications.
Properties
Molecular Formula |
C25H22F3N5OS |
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Molecular Weight |
497.5 g/mol |
IUPAC Name |
2-[[5-[(4-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C25H22F3N5OS/c1-17-10-12-19(13-11-17)29-15-22-31-32-24(33(22)21-8-3-2-4-9-21)35-16-23(34)30-20-7-5-6-18(14-20)25(26,27)28/h2-14,29H,15-16H2,1H3,(H,30,34) |
InChI Key |
KRQLECNTPWINOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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